

Molecular weight and polarity of Isocetyl stearoyl stearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocetyl stearoyl stearate*

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An In-depth Technical Guide to the Molecular Weight and Polarity of **Isocetyl Stearoyl Stearate**

Introduction

Isocetyl Stearoyl Stearate is a complex, multi-functional ester of synthetic origin, derived from the reaction of isocetyl alcohol with stearic acid.[1][2] Chemically designated as Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate, it is a significant ingredient in the cosmetic, personal care, and topical pharmaceutical industries.[1][3] It primarily functions as an emollient, skin conditioning agent, viscosity controller, and pigment dispersant.[2][4] Its unique molecular structure, characterized by long, branched hydrocarbon chains and two ester functional groups, imparts a desirable silky, non-greasy feel in formulations and enhances the stability and aesthetic quality of products such as lotions, creams, and color cosmetics.[1][2] This guide provides a detailed analysis of its molecular weight and polarity, supported by experimental protocols and structural visualizations for researchers and formulation scientists.

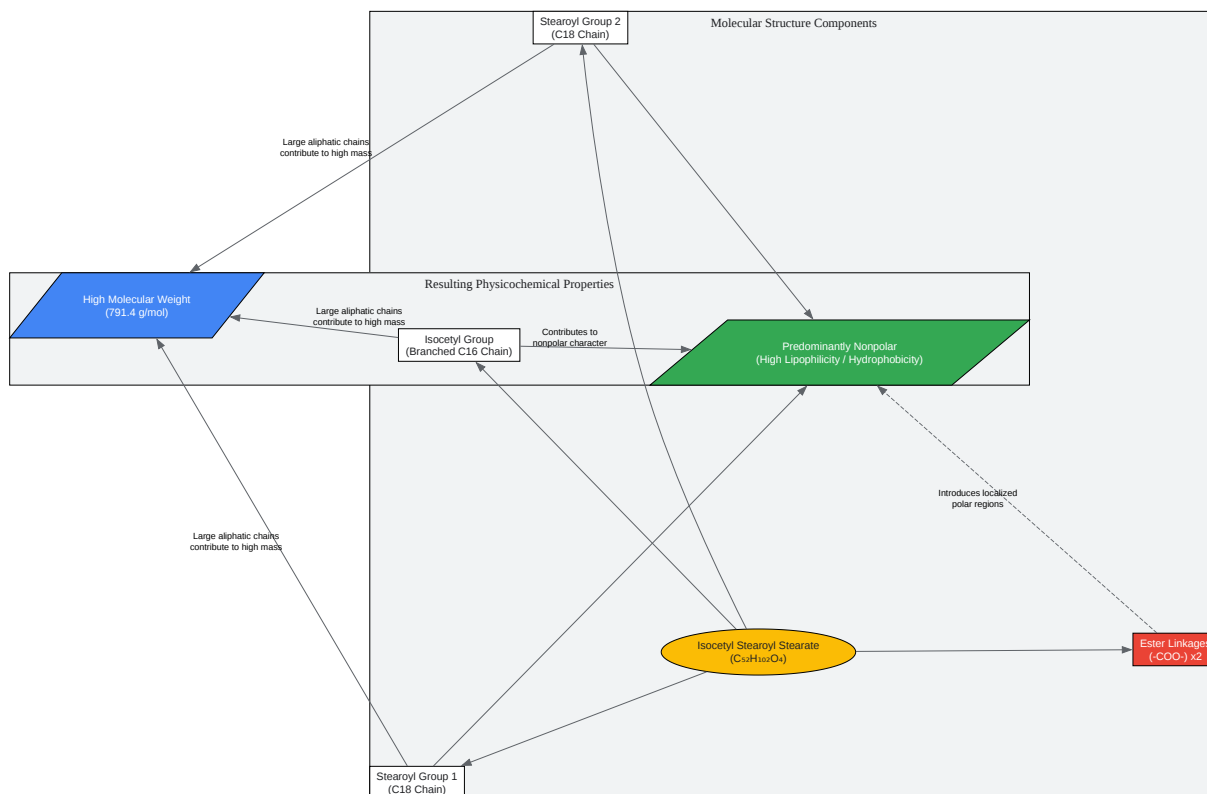
Physicochemical Properties

The fundamental physicochemical properties of **Isocetyl Stearoyl Stearate** are summarized below. These quantitative values are crucial for understanding its behavior in various formulation matrices.

Property	Value	Source
IUPAC Name	14-methylpentadecyl 12-octadecanoyloxyoctadecanoate	PubChem[5]
Molecular Formula	C ₅₂ H ₁₀₂ O ₄	PubChem[1][5]
Molecular Weight	791.4 g/mol	PubChem[5]
CAS Number	97338-28-8	PubChem[5]
Physical Form	Pale yellow liquid or semi-solid	SpecialChem[1]
Solubility	Insoluble in water; Soluble in oils and waxes	SpecialChem[1][2]
Topological Polar Surface Area (TPSA)	52.6 Å ²	PubChem[5]
XlogP3-AA (Predicted)	23.1	The Good Scents Company[6]

Molecular Structure and Property Relationships

The physicochemical characteristics of **Isocetyl Stearoyl Stearate** are a direct consequence of its molecular architecture. The molecule is composed of three main components: a branched isocetyl alcohol moiety and two stearic acid moieties, linked by ester bonds. This structure results in a high molecular weight and a predominantly nonpolar character.



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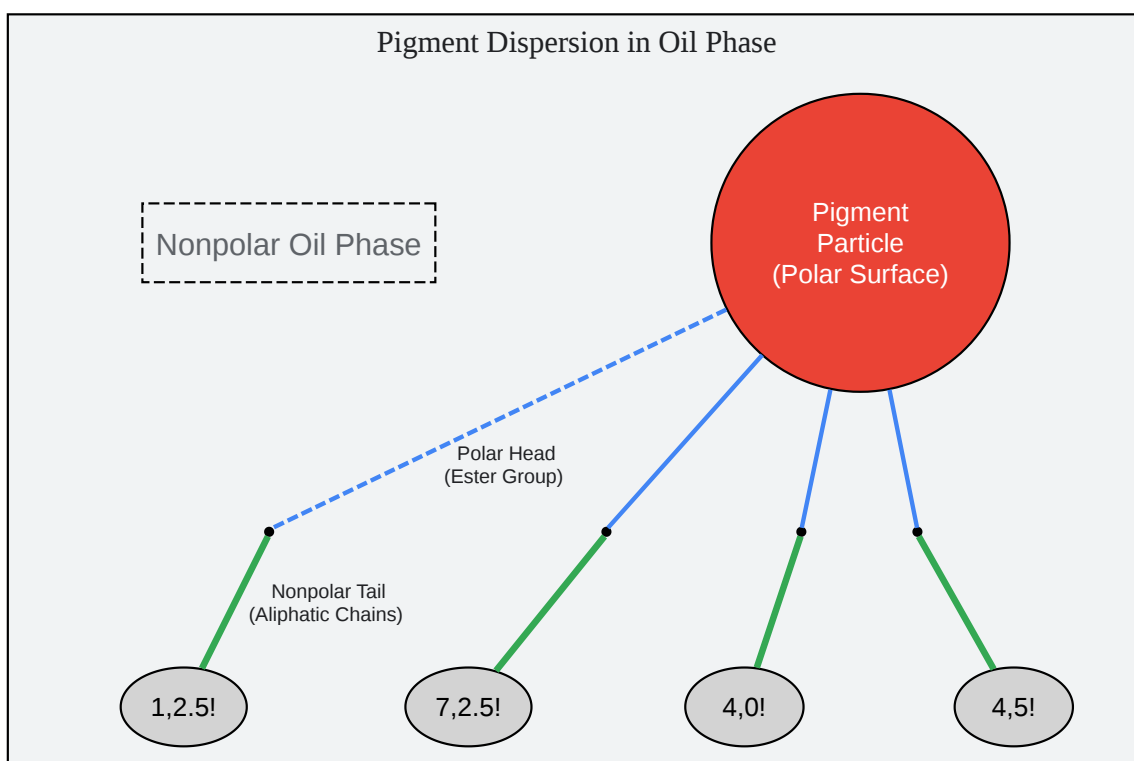
Diagram 1: Relationship between molecular structure and key properties.

Analysis of Polarity

While often described in technical sheets as a "highly polarized" emollient, this term refers to its functional performance as a dispersant rather than its overall molecular polarity in the traditional sense.^[7]

- **Dominant Nonpolar Character:** The molecule's structure is dominated by 52 carbon atoms and 102 hydrogen atoms, forming extensive, nonpolar aliphatic chains. This is quantitatively supported by a very high predicted octanol-water partition coefficient (XlogP3-AA) of 23.1, indicating extreme lipophilicity and hydrophobicity.^[6] Its insolubility in water and high solubility in oils are experimental confirmations of this nonpolar nature.^{[1][2]}

- **Localized Polarity:** The polarity of the molecule arises from the two ester functional groups (-COO-). The oxygen atoms in these groups create regions of partial negative charge, capable of dipole-dipole interactions. The Topological Polar Surface Area (TPSA) of 52.6 Å² quantifies the surface area contributed by these polar atoms.[5]
- **Functional Polarity as a Dispersant:** The description "highly polarized" relates to its efficacy in dispersing pigments (e.g., titanium dioxide, iron oxides) in nonpolar media.[2][7] The polar ester "heads" of the **Isocetyl Stearoyl Stearate** molecule adsorb onto the polar surface of pigment particles. The large, nonpolar hydrocarbon "tails" then extend into the surrounding oil phase, creating a steric barrier that prevents the pigment particles from agglomerating. This mechanism enhances color intensity and formulation stability.[7]



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Diagram 2: Mechanism of pigment dispersion by **Isocetyl Stearoyl Stearate**.

Experimental Protocols

Determining the molecular weight and polarity of compounds like **Isocetyl Stearoyl Stearate** requires precise analytical techniques.

Determination of Molecular Weight via Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of large, non-volatile molecules.

Methodology:

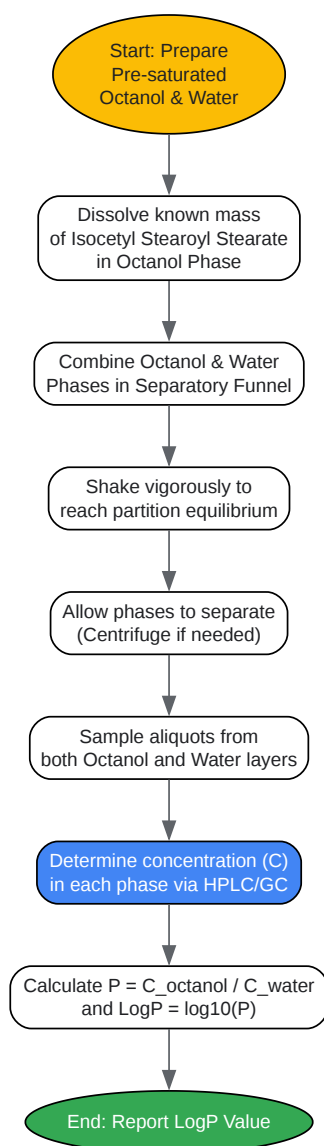
- **Sample Preparation:** Prepare a dilute solution of **Isocetyl Stearoyl Stearate** (approx. 10-50 μM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- **Infusion and Ionization:** Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 $\mu\text{L}/\text{min}$). A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.
- **Desolvation:** The charged droplets evaporate in a heated capillary and under a flow of drying gas (N_2), leading to the formation of gas-phase ions, primarily protonated molecules $[\text{M}+\text{H}]^+$ or sodiated adducts $[\text{M}+\text{Na}]^+$.
- **Mass Analysis:** The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection and Data Interpretation:** The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the ionized molecule. For **Isocetyl Stearoyl Stearate** (MW = 791.4), prominent peaks would be expected around m/z 792.4 for $[\text{M}+\text{H}]^+$ or m/z 814.4 for $[\text{M}+\text{Na}]^+$. The precise mass can be used to confirm the elemental composition.

Determination of Polarity via Octanol-Water Partition Coefficient (LogP)

The OECD Guideline 107 "Shake Flask" method is a standard protocol for experimentally determining the LogP, a key measure of polarity and lipophilicity.

Methodology:

- **Preparation of Phases:** Prepare pre-saturated n-octanol and water by shaking them together for 24 hours, followed by separation. This ensures mutual saturation and prevents volume shifts during the experiment.
- **Analyte Introduction:** A small, known amount of **Isocetyl Stearoyl Stearate** is dissolved in the n-octanol phase.
- **Equilibration:** The octanol solution is combined with the pre-saturated water phase in a separatory funnel at a controlled temperature (e.g., 25°C). The funnel is shaken vigorously for a set period to allow the solute to partition between the two immiscible phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be required to break up any emulsions.
- **Concentration Analysis:** A precise volume is sampled from both the n-octanol and water phases. The concentration of **Isocetyl Stearoyl Stearate** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. Given its extremely high predicted LogP, this experiment would be challenging due to the vanishingly small concentration in the aqueous phase, often requiring more advanced estimation methods.



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Diagram 3: Experimental workflow for LogP determination via the shake-flask method.

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- To cite this document: BenchChem. [Molecular weight and polarity of Isocetyl stearoyl stearate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1499349#molecular-weight-and-polarity-of-isocetyl-stearoyl-stearate>]

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